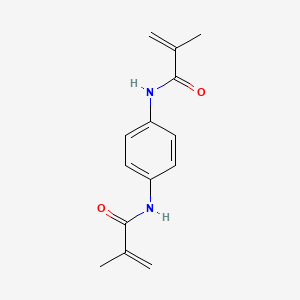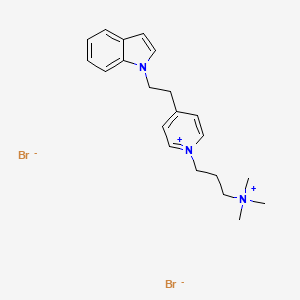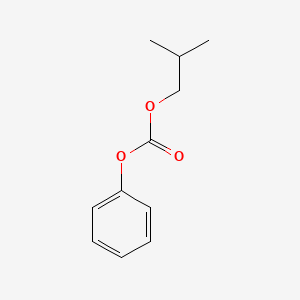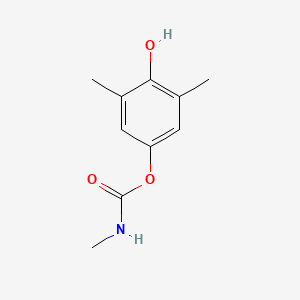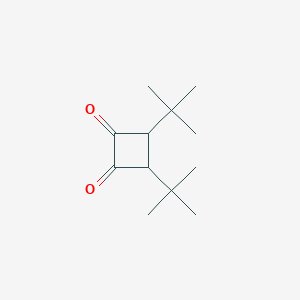
3,4-Di-tert-butylcyclobutane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Di-tert-butylcyclobutane-1,2-dione is an organic compound characterized by a cyclobutane ring substituted with two tert-butyl groups at the 3 and 4 positions and two ketone groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-tert-butylcyclobutane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl-substituted alkenes with suitable oxidizing agents to form the cyclobutane ring with the desired ketone functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often employing advanced techniques such as flow microreactors to enhance reaction rates and product quality .
化学反应分析
Types of Reactions
3,4-Di-tert-butylcyclobutane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or halides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
科学研究应用
3,4-Di-tert-butylcyclobutane-1,2-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites
作用机制
The mechanism by which 3,4-Di-tert-butylcyclobutane-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
3,4-Di-n-butoxy-3-cyclobutene-1,2-dione: Similar in structure but with butoxy groups instead of tert-butyl groups.
4,6-Di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione: Another tert-butyl-substituted compound with different functional groups.
Uniqueness
3,4-Di-tert-butylcyclobutane-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups on the cyclobutane ring
属性
CAS 编号 |
22935-40-6 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
3,4-ditert-butylcyclobutane-1,2-dione |
InChI |
InChI=1S/C12H20O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h7-8H,1-6H3 |
InChI 键 |
OVSWXTUVTXJGLB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1C(C(=O)C1=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
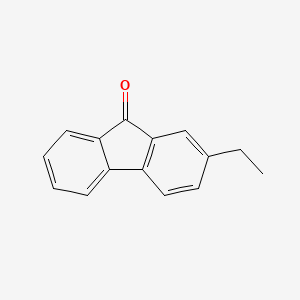
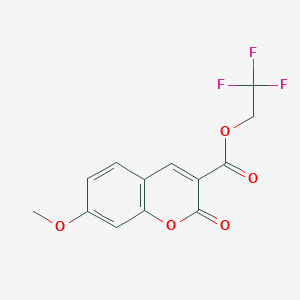
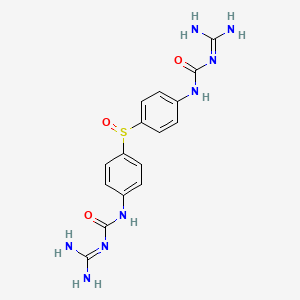

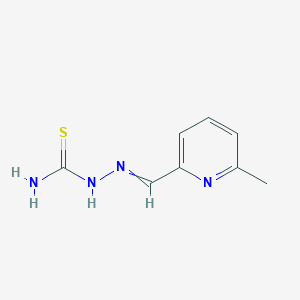

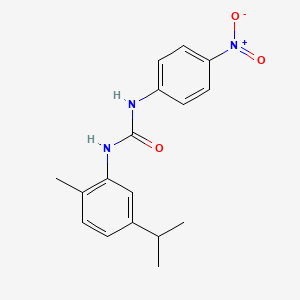

![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)
